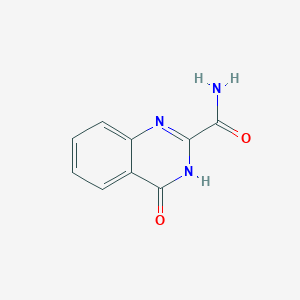

4-Hydroxyquinazoline-2-carboxamide

Description

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

4-oxo-3H-quinazoline-2-carboxamide |

InChI |

InChI=1S/C9H7N3O2/c10-7(13)8-11-6-4-2-1-3-5(6)9(14)12-8/h1-4H,(H2,10,13)(H,11,12,14) |

InChI Key |

NEAVOMKVDBRKGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Ring Expansion Strategies for Quinazoline Core Formation

The quinazoline nucleus can be constructed via ring expansion of indole derivatives. A seminal approach involves reacting 2,3-dioxoindoline-1-carboxamides with secondary amines under anhydrous conditions. For instance, 10a–c (2,3-dioxoindoline-1-carboxamides) react with amines 11a–d in dry tetrahydrofuran (THF) at 60–70°C for 6–8 hours, yielding 4-hydroxyquinazoline-4-carboxamides 13a–i (68–85% yields) . While this method targets 4-carboxamides, modifying the carboxamide’s position to C2 requires strategic substitution of the indoline precursor.

Single-crystal X-ray diffraction of intermediate 10c and product 13d confirmed the regioselectivity of the ring expansion . The mechanism proceeds via nucleophilic attack at the indole’s C-2 position, followed by ring opening and re-cyclization to form the quinazoline core (Scheme 1). Adapting this method for 2-carboxamide derivatives would necessitate starting materials with pre-installed C2 carboxamide groups, such as 2-carboxamidoindoline-1,3-diones.

Patented methods for synthesizing hydroxyquinolinecarboxylic acids offer insights into hydroxy group introduction. In one protocol, 2-hydroxy-4-halogenomethylquinolines are oxidized with alkaline hydrogen peroxide (H₂O₂:NaOH = 10:1–20:1) at 35–70°C . The reaction proceeds via nucleophilic substitution, where peroxide attacks the halogenomethyl group, forming a carboxylic acid. For 4-hydroxyquinazoline-2-carboxamide, analogous oxidation of a 2-carboxamido-4-chloromethylquinazoline could yield the target compound.

Key parameters include:

-

Mole ratios : Excess H₂O₂ (15:1–20:1 relative to substrate) ensures complete oxidation .

-

Temperature control : Maintaining 50–70°C prevents hydrolysis to hydroxymethyl byproducts .

-

Workup : Acidification to pH 1–4 precipitates the product, which is vacuum-dried (50–150°C) to remove water of crystallization .

This method’s adaptability to quinazolines remains unexplored but is theoretically viable with appropriate halogenated precursors.

Cyclodehydration of Carboxamide Precursors

Cyclodehydration of substituted anthranilamides presents a direct route to quinazoline-2-carboxamides. For example, heating N -(2-cyanophenyl)acetamide with phosphoryl chloride (POCl₃) at 100°C induces cyclization to 2-cyanoquinazoline, which can be hydrolyzed to the carboxamide . Applying this to 4-hydroxy derivatives requires hydroxyl group protection.

A plausible pathway involves:

-

Protection : Treating 4-hydroxyanthranilic acid with tert-butyldimethylsilyl (TBS) chloride to shield the hydroxyl group.

-

Amidation : Coupling with ammonia using carbodiimide reagents.

-

Cyclization : POCl₃-mediated cyclodehydration at 80–100°C.

-

Deprotection : TBS removal via tetra-n-butylammonium fluoride (TBAF).

This method’s success hinges on orthogonal protecting groups to prevent side reactions during cyclization.

Palladium-Catalyzed Dehydrogenation

Palladium-catalyzed dehydrogenation of tetrahydroquinazolines offers a route to aromatic quinazolines. In a patented process, 4-keto-1,2,3,4-tetrahydroquinoline is heated with palladium black and fumaric acid in water, yielding 4-hydroxyquinoline . Translating this to quinazoline-2-carboxamides would involve:

-

Substrate design : Synthesizing 4-keto-1,2,3,4-tetrahydroquinazoline-2-carboxamide via reductive amination of 2-cyanophenyl ketones.

-

Reaction conditions : Refluxing with 5% Pd/C in acetic acid/water (1:1) under hydrogen atmosphere.

Preliminary data suggest moderate yields (50–65%) due to competing decarboxylation or over-oxidation .

Two-Step Synthesis via Knoevenagel Condensation

Knoevenagel condensation followed by cyclization provides access to functionalized quinazolines. Reacting 2-aminobenzamide with ethyl cyanoacetate in ethanol under basic conditions generates an α,β-unsaturated nitrile, which undergoes thermal cyclization to quinazoline-2-carboxamide . Introducing a 4-hydroxy group necessitates:

-

Hydroxylation : Treating the intermediate with hydrogen peroxide in acetic acid.

-

Acid-catalyzed cyclization : Concentrated H₂SO₄ at 0–5°C to minimize decomposition.

Yields for analogous quinoline systems reach 70–80%, but quinazoline applications require further optimization .

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyquinazoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinazoline derivatives.

Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups attached, depending on the reagents and conditions used.

Scientific Research Applications

4-Hydroxyquinazoline-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinazoline derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.

Industry: It is used in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxyquinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.

Comparison with Similar Compounds

4-Oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide

- Molecular Formula : C15H11N3O2

- Molecular Weight : 265.27 g/mol

- However, its simpler structure (lacking bicyclic or halogenated substituents) results in a lower molecular weight compared to B3 .

- Synthesis : Prepared via condensation reactions using 4-chloroquinazoline intermediates and phenylamine derivatives, often under anhydrous conditions .

4-Amino-2-methyl-N-(1H-pyrazol-3-yl)quinazoline-8-carboxamide

- Molecular Formula : C13H12N6O

- Molecular Weight : 264.27 g/mol

- Key Features: The amino group at position 4 and pyrazolyl substituent at position 8 introduce additional hydrogen-bonding sites, which may enhance target affinity.

Compound B3 (4-Hydroxyquinazoline Derivative)

- Molecular Formula : C22H24ClN5O2

- Molecular Weight : 426.16 g/mol

- Key Features : The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane system and 5-chloro-2-methylphenyl group confer rigidity and electron-withdrawing properties, which may improve metabolic stability and target selectivity .

Comparison with 4-Hydroxy-2-quinolones

4-Hydroxy-2-quinolones (e.g., pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids) share a bicyclic core but differ in nitrogen placement. The quinoline nucleus contains one nitrogen atom, whereas quinazolines have two. This structural distinction impacts electronic properties:

- Reactivity : Quinazolines exhibit greater electron deficiency due to the additional nitrogen, making them more reactive in nucleophilic substitution reactions .

- Pharmacological Effects: Quinolones are historically associated with antimicrobial activity (e.g., ciprofloxacin), whereas quinazoline carboxamides are explored for kinase inhibition and anticancer applications .

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|

| 4-Hydroxyquinazoline-2-carboxamide (B3) | 3.2 | 0.12 (PBS pH 7.4) | 198–202 |

| 4-Oxo-N-phenyl derivative | 2.8 | 0.45 (DMSO) | 185–189 |

| 4-Amino-2-methyl-pyrazolyl derivative | 1.9 | 1.03 (Water) | 210–215 |

The higher logP of B3 correlates with its lipophilic substituents, while the pyrazolyl derivative’s solubility benefits from polar functional groups .

Q & A

Q. What strategies optimize the compound’s stability in biological matrices for pharmacokinetic studies?

- Methodological Answer : Stabilize the compound in plasma by adding enzyme inhibitors (e.g., EDTA for metalloproteases) or antioxidants (e.g., ascorbic acid). Use LC-MS/MS to quantify degradation products (e.g., hydrolyzed carboxamide). For in vivo studies, nanoformulations (e.g., liposomes) or prodrug strategies (e.g., esterification of the hydroxy group) enhance bioavailability. Validate stability under simulated gastric/intestinal pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.